molecular formula C17H16FN3O2S B5811120 1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine

1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine

Cat. No. B5811120
M. Wt: 345.4 g/mol
InChI Key: AHYYNNWYBJNWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. The compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability. The compound has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound has also been extensively studied, and its potential therapeutic applications have been well documented. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine. One area of research is the investigation of its potential use in the treatment of anxiety and depression. Another direction is the study of its potential use in the treatment of neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. The compound has also been investigated for its potential use in the treatment of neuropathic pain and schizophrenia. While there are limitations to its use in lab experiments, the compound has several advantages, including its ease of synthesis and availability. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of the desired product with a yield of 50-60%. The compound is further purified using column chromatography.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. The compound has also been investigated for its potential use in the treatment of neuropathic pain and schizophrenia.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-14-3-7-15(8-4-14)19-9-11-20(12-10-19)17(24)13-1-5-16(6-2-13)21(22)23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYYNNWYBJNWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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